1-((2,5-dimethylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-4-5-13(2)16(10-12)27(24,25)22-8-6-15(7-9-22)18(23)19-11-17-20-14(3)21-26-17/h4-5,10,15H,6-9,11H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXKCCYOQOKWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-dimethylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 356.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its ability to modulate various biological pathways, potentially leading to antitumor , antimicrobial , and anti-inflammatory effects. The sulfonamide group contributes to enzyme inhibition and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
- Mechanism : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 protein levels .
Antimicrobial Activity
The sulfonamide functional group is associated with antibacterial properties. Studies have reported that compounds containing this moiety exhibit activity against a range of bacterial strains:
- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa were among the tested strains .
- Enzyme Inhibition : The compound also showed potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 1-(2,5-Dimethylphenyl)sulfonyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine | 0.65 µM (MCF-7) | Active against E. coli | Induces apoptosis via caspases |
| Doxorubicin | 0.25 µM (MCF-7) | Limited against resistant strains | DNA intercalation |
| Sulfanilamide | 10 µM (various strains) | Broad-spectrum activity | Inhibits folate synthesis |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various oxadiazole derivatives against MCF-7 and U937 cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial activity of sulfonamide derivatives including the target compound. The results suggested that these compounds could serve as effective alternatives to traditional antibiotics due to their unique mechanisms of action that circumvent common resistance pathways .
Q & A
Q. What are the established synthetic routes for 1-((2,5-dimethylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving:
- Sulfonylation : Reaction of a piperidine-4-carboxamide precursor with 2,5-dimethylphenylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Oxadiazole coupling : Introduction of the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group via nucleophilic substitution or Cu-catalyzed click chemistry .
- Optimization : Yield improvements are achieved by controlling temperature (0–5°C for sulfonylation) and using catalysts like DMAP for acylations. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups on the phenyl ring at δ 2.3–2.5 ppm) and piperidine conformation .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state stability .
- Elemental analysis and HRMS : Validate molecular formula (e.g., CHNOS) and purity (>95%) .
Q. What structural features influence its stability under experimental conditions?
- Sulfonyl group : Hydrolytic stability at pH 7.4 is maintained due to electron-withdrawing methyl groups on the phenyl ring, reducing susceptibility to nucleophilic attack .
- Oxadiazole ring : Thermal stability up to 200°C (confirmed by TGA) ensures integrity during high-temperature reactions .
- Piperidine conformation : Chair conformation minimizes steric strain, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
Q. How should this compound be stored to ensure long-term stability?
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Handling : Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, which can induce precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the piperidine or oxadiazole moieties?
- Substituent variation : Replace the 3-methyl group on the oxadiazole with halogens (e.g., Cl, F) to assess electronic effects on binding affinity .
- Piperidine substitution : Introduce sp-hybridized carbons (e.g., 4-aminopiperidine) to probe conformational flexibility using molecular docking .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., carbonic anhydrase) to correlate structural changes with activity .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Predict binding modes with proteins (e.g., 50-ns simulations in GROMACS) using force fields like CHARMM36 .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Pharmacophore modeling : Map key features (e.g., sulfonyl acceptor, hydrophobic methyl groups) to guide lead optimization .
Q. How can contradictory data on synthetic yields or purity be resolved?
- Root-cause analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, higher yields (75% vs. 50%) may result from optimized DMDAAC copolymer ratios during sulfonylation .
- Advanced purification : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate minor impurities missed by recrystallization .
- Batch reproducibility : Implement quality control via F NMR (if fluorinated intermediates are used) to track byproducts .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
- LC-MS/MS validation : Establish calibration curves (1–1000 ng/mL) with deuterated internal standards to correct for matrix effects .
- Specificity testing : Confirm no interference from metabolites using high-resolution mass spectrometry (HRMS) .
- Stability protocols : Assess freeze-thaw stability (–80°C to RT, 3 cycles) and benchtop stability (24 hours) to ensure accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
